molecular formula C11H15N B168648 1-Ethyl-1,2,3,4-tetrahydroquinoline CAS No. 16768-69-7

1-Ethyl-1,2,3,4-tetrahydroquinoline

Cat. No. B168648
CAS RN: 16768-69-7
M. Wt: 161.24 g/mol
InChI Key: QYKOLWLKTJIVEX-UHFFFAOYSA-N
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Description

1-Ethyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C11H15N . It is used as a reagent in the synthesis of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides displaying fungicidal activity .


Synthesis Analysis

The synthesis of highly substituted 1,2,3,4-tetrahydroquinolines involves a three-component cascade reaction. This reaction includes 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-1,2,3,4-tetrahydroquinoline is characterized by an average mass of 161.243 Da and a monoisotopic mass of 161.120453 Da .


Chemical Reactions Analysis

The chemical reactions involving 1-Ethyl-1,2,3,4-tetrahydroquinoline are primarily based on a three-component cascade reaction. This reaction involves 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU .


Physical And Chemical Properties Analysis

1-Ethyl-1,2,3,4-tetrahydroquinoline is characterized by a molecular formula of C11H15N. It has an average mass of 161.243 Da and a monoisotopic mass of 161.120453 Da .

Scientific Research Applications

Antibiotic Properties

1-Ethyl-1,2,3,4-tetrahydroquinoline derivatives have been identified for their potential antibiotic properties. A study on Janibacter limosus revealed two new natural products, including a tetrahydroquinoline derivative with significant biological activity against bacteria and fungi (Asolkar et al., 2004).

Synthesis Applications

The compound has been used in the synthesis of various derivatives, showcasing its versatility in chemical reactions. For instance, a study demonstrated the selective preparation of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives through a Lewis acid-catalyzed reaction, highlighting the compound's role in facilitating diverse synthetic protocols (Lu & Shi, 2007).

Dehydrogenation Research

1-Ethyl-1,2,3,4-tetrahydroquinoline has also been studied for its dehydrogenation properties. Research exploring the dehydrogenation of substituted tetrahydroquinolines using different systems provided insights into the formation of heteroaromatic compounds (Tanaka, Okunaga, & Hayashi, 2010).

Physicochemical Properties

Investigations into the physicochemical properties of 1-Ethyl-1,2,3,4-tetrahydroquinoline derivatives have led to the discovery of compounds with significant pharmacological activities. For example, a study synthesized various derivatives and tested them for ocular hypotensive action, demonstrating the compound's potential in pharmaceutical applications (Pamulapati & Schoenwald, 2011).

Synthesis of Novel Quinolines

The compound has been used in the synthesis of new quinoline derivatives, expanding the scope of medicinal chemistry. Research exploring the synthesis of N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones from ethyl 3-(2,4-dioxocyclohexyl)propanoate is one such example (Thakur, Sharma, & Das, 2015).

Asymmetric Transfer Hydrogenation

The compound's role in asymmetric transfer hydrogenation highlights its importance in creating optically pure tetrahydroquinolines, which are crucial in pharmaceutical and agrochemical synthesis (Wang et al., 2009).

Enantioselective Synthesis

Research on the enantioselective synthesis of chiral 4-alkyl-1,2,3,4-tetrahydroquinoline, including (R)-4-ethyl-1,2,3,4-tetrahydroquinoline, showcases the compound's application in producing non-racemic chiral molecules, which have significant implications in medicinal chemistry (Mani & Wu, 2000).

Cascade Reactions

The compound has been utilized in cascade reactions to create highly substituted tetrahydroquinoline scaffolds, demonstrating its utility in complex chemical syntheses (Palanimuthu, Chen, & Lee, 2020).

Biological Activity

Certain tetrahydroquinoline derivatives have shown interesting biological activities, such as analgesic and spasmolytic properties, indicating the compound's potential in drug discovery (Sidhu, Thyagarajan, & Zaheer, 1962).

Safety And Hazards

Safety data sheets recommend avoiding dust formation and breathing mist, gas, or vapors of 1-Ethyl-1,2,3,4-tetrahydroquinoline. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. In case of inhalation, the victim should be moved to fresh air, and if not breathing, artificial respiration should be given .

Future Directions

While specific future directions for 1-Ethyl-1,2,3,4-tetrahydroquinoline are not detailed in the retrieved papers, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

properties

IUPAC Name

1-ethyl-3,4-dihydro-2H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-12-9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8H,2,5,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKOLWLKTJIVEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073411
Record name 1-Ethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1,2,3,4-tetrahydroquinoline

CAS RN

16768-69-7
Record name 1-Ethyl-1,2,3,4-tetrahydroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16768-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 1-ethyl-1,2,3,4-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016768697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16768-69-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26178
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Ethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
CR Pamulapati, RD Schoenwald - Journal of pharmaceutical sciences, 2011 - Elsevier
The pharmacologically active compound (33% reduction in rabbit intraocular pressure recovery rate assay) 1-ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline (MC4), which showed ocular …
Number of citations: 3 www.sciencedirect.com
CR Pamulapati, RD Schoenwald - Journal of pharmaceutical sciences, 2011 - Elsevier
Four new molecular entities, N‐ethyl‐1,4‐benzoxazine (MC1), 1‐ethyl‐6‐hydroxymethyl‐1,2,3,4‐tetrahydroquinoline (MC2), (R,S)‐1‐ethyl‐6‐fluoro‐2‐methyl‐1,2,3,4‐…
Number of citations: 2 www.sciencedirect.com
M UCHIDA, M CHIHIRO, S MORITA… - Chemical and …, 1989 - jstage.jst.go.jp
Many 8-[(2-benzimidazolyl) sulfinylmethyl]-1, 2, 3, 4-tetrahydroquinoline derivatives were synthesized and tested for their (H++ K+) adenosine triphosphatase (ATPase)-inhibitory and …
Number of citations: 40 www.jstage.jst.go.jp
CR Pamulapati - 2004 - search.proquest.com
Four compounds, previously unreported in the chemical literature were designed based on the primary pharmacophore 1-ethyl-1, 2, 3, 4-tetrahydroquinoline to optimize for potency, …
Number of citations: 2 search.proquest.com
C Ren, S Xiao, Y Cui, J Hu, X Lin, T He - 2023 - preprints.org
The near-infrared (NIR) organic dyes with strong ultrafast nonlinear optical (NLO) activities are of importance for various applications. However, such kinds of dyes are still scarce. In this …
Number of citations: 2 www.preprints.org
CR Pamulapati, RD Schoenwald - Journal of pharmaceutical sciences, 2012 - Elsevier
The elimination kinetics of the pharmacologically active compound 1-ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline (MC4) were characterized along with pharmacodynamic (PD) …
Number of citations: 11 www.sciencedirect.com
B Jaques, RG Wallace - Tetrahedron, 1977 - Elsevier
The preparation of some benzo-4,5 and 6-membered mononitrogen heterocycles by cyclisation of an aryne with a side chain carbanion α to a cyanide group has been investigated: …
Number of citations: 21 www.sciencedirect.com
M Wainwright, K Meegan, C Loughran - Dyes and Pigments, 2011 - Elsevier
Methylene blue derivatives, synthesised as novel photosensitising agents are usually simple auxochromic variations on the lead compound. The current paper represents the initial …
Number of citations: 34 www.sciencedirect.com
SA Stepanenko, DM Shivtsov, AP Koskin, IP Koskin… - Catalysts, 2022 - mdpi.com
This study is focused on the development of liquid organic hydrogen carriers (LOHC) based on N-heterocyclic compounds. These LOHC-substrates are attractive for their lower …
Number of citations: 10 www.mdpi.com
K Yamashita, S Imahashi, S Ito - Dyes and Pigments, 2008 - Elsevier
A series of benzylideneketone dye derivatives were synthesized and the relationship between their molecular structure and their photochemical characteristics as a sensitizer in …
Number of citations: 25 www.sciencedirect.com

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